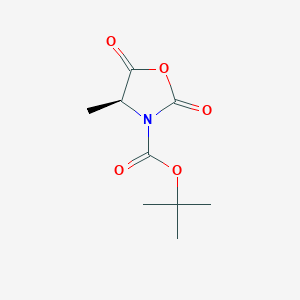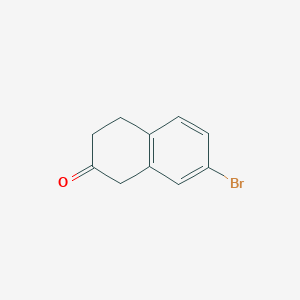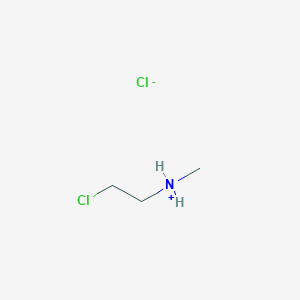
2-Benzylmorpholine
Overview
Description
2-Benzylmorpholine is an organic compound with the molecular formula C11H15NO It is a derivative of morpholine, where a benzyl group is attached to the nitrogen atom of the morpholine ring
Mechanism of Action
Target of Action
2-Benzylmorpholine is primarily used as an appetite suppressant agent
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Information about its bioavailability, half-life, metabolism, and excretion is currently lacking in the literature. One study suggests that oral dosing of the racemate to dogs caused appetite suppression , indicating that the compound can be absorbed and exert effects when administered orally.
Result of Action
The primary known result of this compound’s action is appetite suppression . This suggests that the compound may have effects on the central nervous system, potentially influencing the perception of hunger and satiety.
Biochemical Analysis
Biochemical Properties
2-Benzylmorpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase activity, thereby affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors, which can influence neurotransmission and signal transduction pathways .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission. This compound can also affect cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating cellular responses to hormones and neurotransmitters. Furthermore, this compound has been reported to impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to monoamine oxidase enzymes, leading to their inhibition. This inhibition results in increased levels of monoamines, which can enhance neurotransmission and improve mood and cognitive functions. Additionally, this compound can modulate receptor activity by binding to serotonin and dopamine receptors, thereby influencing signal transduction pathways. These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor in its effectiveness. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to result in sustained inhibition of monoamine oxidase activity and prolonged effects on neurotransmitter levels. Chronic exposure may also lead to adaptive changes in cellular functions, such as receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve mood by increasing neurotransmitter levels. At higher doses, it can lead to adverse effects such as hyperactivity, anxiety, and neurotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant side effects. Toxicity studies in animal models have indicated that high doses of this compound can result in liver and kidney damage, highlighting the importance of careful dosage regulation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can undergo further biotransformation through processes such as hydroxylation, demethylation, and conjugation. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the interaction of this compound with metabolic enzymes can impact metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. It is transported within cells by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects. Studies have shown that this compound is distributed to various organs, including the brain, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Within cells, this compound can be localized to specific compartments or organelles, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its binding interactions, enzyme inhibition, and overall cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for the preparation of ®-2-Benzylmorpholine involves the stereoselective synthesis from ®-(-)-2-Phenylglycinol. This method features high diastereocontrol using an endocyclic oxidation of phenylglycinol-derived morpholine and a stereoselective alkylation of chiral non-racemic morpholin-3-one as key steps .
Industrial Production Methods
Industrial production methods for 2-Benzylmorpholine typically involve the catalytic hydrogenation of benzyl-substituted morpholine derivatives. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzylmorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylmorpholine derivatives depending on the reagents used.
Scientific Research Applications
2-Benzylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylmorpholine-2-carbonitrile
- 3-Benzylmorpholine hydrochloride
- 2,2-Dimethylmorpholine
- 2,6-Dimethylmorpholine
Uniqueness
2-Benzylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131887-48-4, 87955-28-0 | |
| Record name | 2-Benzylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What is the main application of 2-benzylmorpholine reported in these research papers?
A1: this compound is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of this compound exhibits appetite suppression in dogs. []
Q2: Are there any established synthesis routes for this compound?
A2: Yes, several synthesis methods for this compound are described:
- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []
- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []
- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []
- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []
- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of this compound. []
Q3: Has this compound been used in other areas of chemical research?
A3: Beyond its potential as an appetite suppressant, this compound is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []
Q4: How does this compound interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?
A4: Research shows that this compound interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the this compound ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of this compound. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate](/img/structure/B134888.png)
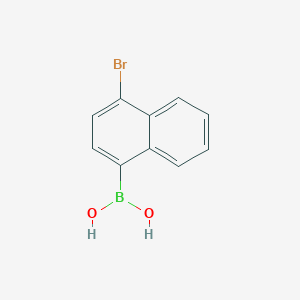
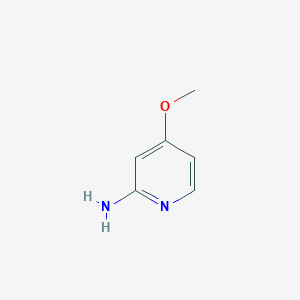
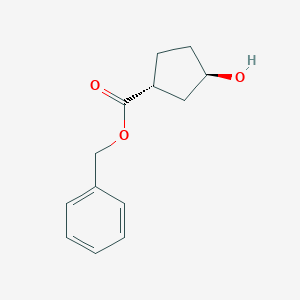
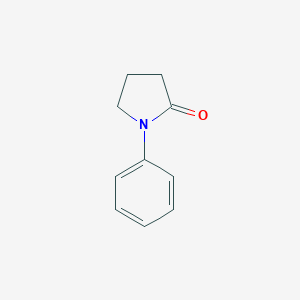
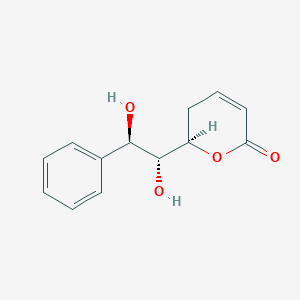
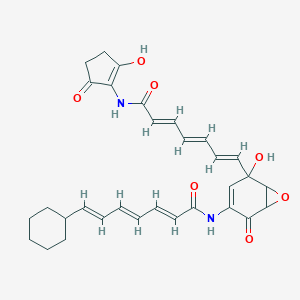
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
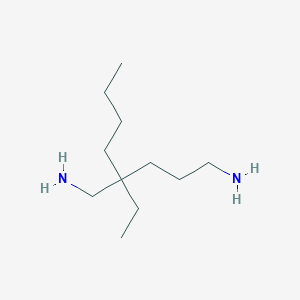
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
